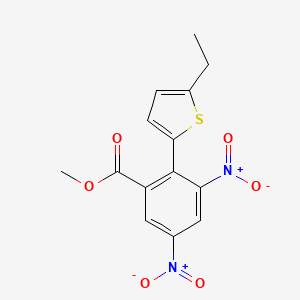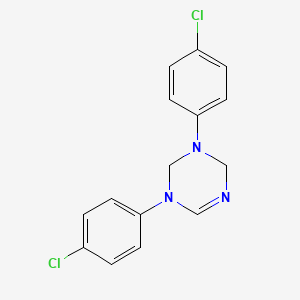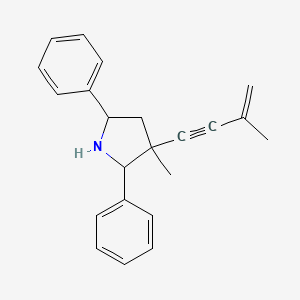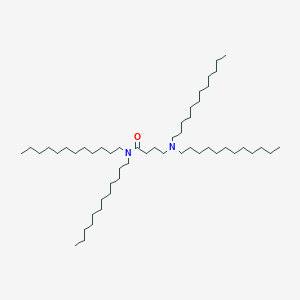![molecular formula C12H20O5 B14512116 4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid CAS No. 62751-22-8](/img/structure/B14512116.png)
4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H20O4 It is a derivative of cyclohexane, featuring a carboxylic acid group and a butoxycarbonyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane-1-carboxylic acid with butoxycarbonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-(Ethoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid
Uniqueness
4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid is unique due to its specific ester group, which imparts distinct chemical and physical properties. The butoxycarbonyl group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
62751-22-8 |
|---|---|
Fórmula molecular |
C12H20O5 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
4-butoxycarbonyloxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O5/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h9-10H,2-8H2,1H3,(H,13,14) |
Clave InChI |
XTXUNJWOVBEXEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OC1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


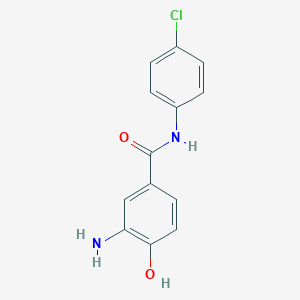
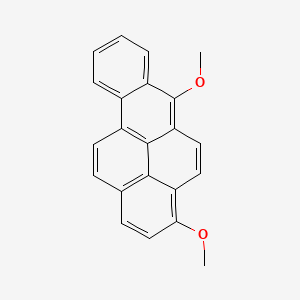

phosphanium chloride](/img/structure/B14512051.png)
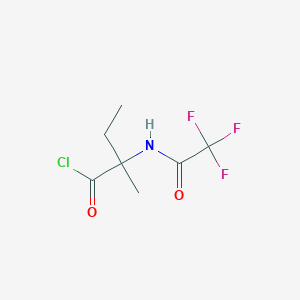

![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)

